gamma-Linolenate
Description
Properties
Molecular Formula |
C18H29O2- |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12- |
InChI Key |
VZCCETWTMQHEPK-QNEBEIHSSA-M |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
Gamma-linolenic acid has shown promise as a therapeutic agent in oncology. Research indicates that GLA possesses tumor-selective cytotoxicity, inhibiting the proliferation and migration of cancer cells.
Case Study: Glioma Treatment
A study conducted on C6 rat gliomas demonstrated that GLA infusion significantly reduced tumor size by 75% and microvessel density by 44%. The treatment also decreased the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis, by 71% . This suggests that GLA may alter cellular mechanisms to inhibit tumor growth effectively.
| Parameter | Control | GLA Treatment | Change (%) |
|---|---|---|---|
| Tumor Size | - | 75 ± 8.8 | Decrease |
| Microvessel Density | - | 44 ± 5.4 | Decrease |
| VEGF Expression | - | 71 ± 16 | Decrease |
Anti-Inflammatory Effects
GLA is recognized for its anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Skin Health
Recent studies have indicated that GLA supplementation can improve skin barrier function and hydration, particularly in individuals with atopic dermatitis.
Clinical Findings
In a clinical trial involving subjects with dry skin conditions, GLA-enriched foods improved skin barrier function significantly compared to control groups .
| Parameter | Control Group | GLA Group |
|---|---|---|
| Skin Hydration Levels | Baseline | Increased |
| Barrier Function Improvement | No Change | Significant Improvement |
Protection Against Radiation
Emerging research highlights GLA's protective role against ionizing radiation.
In Vivo Studies
In studies with mice exposed to lethal doses of radiation, GLA demonstrated protective effects by reducing cytogenetic damage and modulating inflammatory responses .
| Parameter | Control (No GLA) | GLA Treatment |
|---|---|---|
| Cytogenetic Damage | High | Significantly Reduced |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
GLA belongs to the omega-6 PUFA family, which includes linoleate (LA), dihomo-gamma-linolenate (DGLA), and arachidonate (AA). Below is a detailed comparison:
Table 1: Structural and Functional Differences
Key Differences:
Double Bond Position: GLA has three double bonds at positions 6, 9, and 12, distinguishing it from alpha-linolenate (ALA), which has double bonds at 9, 12, and 15 . This structural variance alters metabolic pathways: GLA is converted to DGLA and AA, whereas ALA is metabolized to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Biological Activity: Anticancer Effects: GLA inhibits tumor growth in pancreatic and lung carcinomas by inducing apoptosis and enhancing chemotherapeutic efficacy, a property less pronounced in LA or ALA . Metabolic Impact: GLA reduces weight regain in formerly obese individuals by modulating adipose tissue metabolism, whereas LA and ALA primarily influence lipid oxidation . Inflammation: Unlike AA, which promotes pro-inflammatory eicosanoids, GLA-derived DGLA produces anti-inflammatory prostaglandins (e.g., PGE1) .
Comparative Clinical and Preclinical Findings
Table 2: Comparative Efficacy in Disease Models
Mechanistic Insights and Limitations
Metabolic Pathways :
GLA is elongated to DGLA, which competes with AA for cyclooxygenase (COX) enzymes, reducing pro-inflammatory prostaglandin E2 (PGE2) synthesis . In contrast, LA’s conversion to AA increases PGE2, explaining their divergent roles in inflammation .- Additionally, high-dose GLA (≥2 g/day) may cause gastrointestinal side effects, unlike LA or ALA .
Preparation Methods
Cunninghamella echinulata: Kinetic Modeling and Temperature Optimization
Cunninghamella echinulata has emerged as a high-potential oleaginous fungus for GLA production due to its robust lipid accumulation under stress conditions. A 2023 study developed a kinetic model to simulate biomass growth, glucose consumption, and GLA synthesis across temperatures (14–37°C). The model identified 28°C as optimal for biomass production (14.3 g/L) and 14°C for GLA synthesis (1.2 g/L), with a two-stage temperature-shift strategy (28°C for 96 hours, then 14°C) increasing GLA yield by 69.6% in a 5L bioreactor. Critical parameters include:
Mucor circinelloides: Multi-Stage Fermentation Systems
A Chinese patent (CN101445815A) outlines a four-stage fermentation process using Mucor circinelloides, achieving 25% GLA in extracted oil. Key stages include:
Thamnidium spp.: Solvent Extraction and Saponification
The US patent US4871666A details a method using Thamnidium fungi, emphasizing post-fermentation lipid recovery:
-
Solvent extraction : 4–10x solvent-to-biomass ratio, 10–20°C for 1–3 hours.
-
Saponification : Methanol-based hydrolysis (70–80°C, 30–120 minutes) followed by petroleum ether extraction.
-
GLA purity : >20% in fatty acid composition, with linoleic acid content <15%.
Extraction and Purification Techniques
Solvent-Based Lipid Recovery
Both mechanical disruption and solvent selection significantly impact yield:
| Parameter | Mucor circinelloides | Thamnidium |
|---|---|---|
| Solvent | Sherwood oil | Petroleum ether |
| Extraction ratio | 50g biomass/L | 4–10x biomass weight |
| Temperature | <50°C | 10–20°C |
| Yield (GLA) | 25% | >20% |
Sherwood oil outperformed hexane in Mucor systems, likely due to higher polarity aligning with fungal lipid profiles.
Saponification and Fatty Acid Isolation
Post-extraction saponification liberates GLA from triglycerides:
-
Acidification : HCl (pH 2.0) precipitates free fatty acids, with GLA selectively isolated via low-temperature crystallization.
Process Optimization through Hybrid Kinetic Models
Integrating Machine Learning with Kinetic Models
The University of Manchester’s hybrid modeling approach combined Arrhenius-based kinetics with machine learning to predict GLA production:
-
Hybrid Model 1 : Data-driven terms for glucose-to-biomass yield (𝐵𝐶(∙)) and lipid accumulation (𝐵𝑋𝐺(∙)).
-
Hybrid Model 3 : Full integration of kinetic parameters (e.g., maintenance coefficient 𝑚) with neural networks.
-
Results : Models with >50% mechanistic components reduced prediction error by 22% compared to purely data-driven approaches.
Temperature-Shift Strategy Validation
Model-guided upscaling to a 5L bioreactor validated the two-stage temperature approach:
| Metric | 28°C Constant | Temperature Shift (28→14°C) |
|---|---|---|
| Biomass (g/L) | 18.4 | 21.7 |
| GLA (g/L) | 0.8 | 1.36 |
| GLA Productivity | 5.56 mg/L/h | 9.72 mg/L/h |
This strategy balanced biomass growth (optimal at 28°C) with GLA synthesis (enhanced at 14°C).
Industrial-Scale Production Challenges and Solutions
Scalability of Multi-Stage Fermentation
The Chinese patent’s quaternary fermentation system (50–500 tons) addressed scalability through:
Q & A
Basic: What are the optimal methods for extracting gamma-linolenate from biological samples?
Answer:
this compound extraction requires solvent-based protocols to isolate lipids without degradation. The Bligh & Dyer method homogenizes tissues with chloroform-methanol (2:1 v/v), forming a miscible system with tissue water. After dilution, lipids partition into the chloroform layer, enabling rapid purification . Alternatively, the Folch method uses chloroform-methanol (2:1 v/v) with water washing to remove non-lipid contaminants, ideal for animal tissues . For plant sources like Spirulina platensis, flash chromatography with hexane-ethyl acetate gradients (e.g., 9:1 to 7:3) isolates methyl this compound efficiently . Validate purity via TLC or GC-MS.
Basic: How can this compound be distinguished from structural isomers like alpha-linolenate?
Answer:
Differentiation relies on double-bond positioning : this compound (18:3 n-6) has Δ6,9,12 bonds, while alpha-linolenate (18:3 n-3) has Δ9,12,15. Use GC-MS with polar columns (e.g., BPX-70) to separate isomers based on retention times. Confirm via NMR : this compound’s allylic protons at δ 2.05 ppm (C8) and δ 2.35 ppm (C11) differ from alpha-linolenate’s δ 2.30 ppm (C12) .
Advanced: How does this compound modulate inflammatory pathways in cancer models?
Answer:
this compound suppresses prostaglandin E2 (PGE2) and 5S-HETE synthesis by competitively inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In prostate adenocarcinoma models, dietary supplementation (≥890 mg/day) reduces tumor growth by 40–60% via downregulation of NF-κB and ERK signaling . Validate mechanisms using knockout cell lines (e.g., COX-2⁻/⁻) and measure eicosanoid profiles via LC-MS/MS .
Advanced: How should researchers address contradictions in this compound’s efficacy across studies (e.g., weight regain vs. no effect)?
Answer:
Contradictions arise from dosage variability , population heterogeneity , and model systems . For example, this compound (890 mg/day) reduced weight regain in humans post-obesity but showed no effect in rodents due to metabolic differences . Conduct meta-analyses to aggregate data, stratifying by dose, species, and outcome metrics (e.g., adipocyte size, leptin levels). Use scoping reviews to map methodological inconsistencies (e.g., extraction purity, placebo controls) .
Basic: Which analytical techniques quantify this compound in complex matrices like plasma or tissue homogenates?
Answer:
GC-FID with derivatization (e.g., methyl esterification via BF₃-methanol) is standard. For enhanced sensitivity, use LC-ESI-MS/MS in negative ion mode (precursor ion m/z 277.18 → product ions m/z 259.17, 229.16) . Validate with internal standards (e.g., deuterated this compound) and calibration curves (R² > 0.99).
Advanced: What are the implications of this compound’s interaction with PPAR-γ receptors in metabolic studies?
Answer:
this compound activates PPAR-γ , upregulating adiponectin and enhancing insulin sensitivity. In diabetic neuropathy models, PPAR-γ agonism reduces oxidative stress (↓ malondialdehyde by 30–50%) . Study this via transactivation assays (e.g., luciferase reporters in HEK293 cells) and ChIP-seq to identify target genes. Compare with synthetic agonists (e.g., rosiglitazone) to assess specificity .
Basic: How to design in vitro studies evaluating this compound’s bioactivity (e.g., apoptosis induction)?
Answer:
Use A549 lung carcinoma cells treated with 10–100 μM this compound for 24–72 hours. Assess apoptosis via Annexin V/PI staining and caspase-3 activation. Include controls with arachidonic acid (competing substrate) to isolate this compound-specific effects . Replicate in triplicate and normalize to vehicle (DMSO < 0.1%). Follow ethical guidelines for cell line authentication .
Advanced: How can omics approaches elucidate this compound’s metabolic effects in non-model organisms?
Answer:
Combine untargeted metabolomics (UPLC-QTOF-MS) and RNA-seq to map pathways. In abalone models, this compound depletion correlates with ↓ malonate (fatty acid precursor) and altered eicosanoid synthesis . Use pathway enrichment tools (e.g., KEGG, MetaCore) to identify perturbed networks. Validate with stable isotope tracing (¹³C-gamma-linolenate) to track carbon flux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
